molecular formula C10H14N2O4S B14843981 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide

2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide

Cat. No.: B14843981
M. Wt: 258.30 g/mol
InChI Key: XZMOWZFLKSGVKK-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is a chemical compound known for its potential pharmacological applications. It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. This compound has been studied for its role as an antagonist of certain receptors, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position of the benzamide ring.

    Dimethylation: The amino group is dimethylated using dimethylamine.

    Sulfonamidation: The methylsulfonamido group is introduced through a sulfonamidation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonamido group.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or removal of the sulfonamido group.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as an antagonist of the CXCR1 and CXCR2 receptors. These receptors are involved in the chemotaxis of neutrophils, a process crucial for the inflammatory response. By inhibiting these receptors, 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a methylsulfonamido group.

    2-Hydroxy-N,N-dimethyl-3-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group instead of a methylsulfonamido group.

Uniqueness

2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CXCR1 and CXCR2 antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-5-4-6-8(9(7)13)11-17(3,15)16/h4-6,11,13H,1-3H3

InChI Key

XZMOWZFLKSGVKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)O

Origin of Product

United States

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